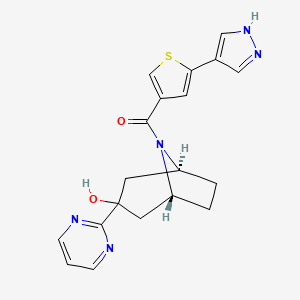![molecular formula C29H25N7O6S B10830884 4'-{[5-amino-3-(4-sulfamoylanilino)-1H-1,2,4-triazole-1-carbonyl]amino}-4-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B10830884.png)
4'-{[5-amino-3-(4-sulfamoylanilino)-1H-1,2,4-triazole-1-carbonyl]amino}-4-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JAK2 JH2 binder-1 is a potent and selective binder for the pseudokinase domain (JH2) of Janus Kinase 2 (JAK2). This compound has shown significant potential in the research of myeloproliferative neoplasms due to its ability to selectively bind to the JH2 domain, which is crucial in regulating the kinase activity of JAK2 .
Preparation Methods
The synthetic routes for JAK2 JH2 binder-1 involve several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of various reagents and catalysts to achieve the desired product. Industrial production methods for JAK2 JH2 binder-1 are not widely published, but they generally follow similar principles of organic synthesis, with a focus on optimizing yield and purity .
Chemical Reactions Analysis
JAK2 JH2 binder-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
JAK2 JH2 binder-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure and function of the JAK2 pseudokinase domain.
Biology: It helps in understanding the role of JAK2 in cellular signaling pathways and its implications in various diseases.
Medicine: It is being investigated for its potential therapeutic applications in treating myeloproliferative neoplasms and other related disorders.
Industry: It is used in the development of new drugs targeting the JAK-STAT signaling pathway
Mechanism of Action
JAK2 JH2 binder-1 exerts its effects by selectively binding to the pseudokinase domain (JH2) of JAK2. This binding inhibits the kinase activity of JAK2 by stabilizing the inactive conformation of the activation loop and blocking the movement of the kinase αC helix. This mechanism is crucial in regulating the activity of JAK2 and preventing its hyperactivation, which is associated with various hematopoietic disorders .
Comparison with Similar Compounds
JAK2 JH2 binder-1 is unique in its high selectivity for the JH2 domain of JAK2. Similar compounds include:
Diaminotriazole-based ligands: These compounds also target the JH2 domain but may have different binding affinities and selectivities.
Diaminotriazine-based ligands: These compounds share structural similarities with JAK2 JH2 binder-1 and are used in similar research applications.
Phenylpyrazolo-pyrimidone-based ligands: These compounds are another class of JH2 binders with varying degrees of selectivity and potency
JAK2 JH2 binder-1 stands out due to its potent and selective binding to the JH2 domain, making it a valuable tool in the study and treatment of myeloproliferative neoplasms.
Properties
Molecular Formula |
C29H25N7O6S |
|---|---|
Molecular Weight |
599.6 g/mol |
IUPAC Name |
5-[4-[[5-amino-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbonyl]amino]phenyl]-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C29H25N7O6S/c30-27-34-28(32-21-11-13-23(14-12-21)43(31,40)41)35-36(27)29(39)33-22-9-6-19(7-10-22)20-8-15-25(24(16-20)26(37)38)42-17-18-4-2-1-3-5-18/h1-16H,17H2,(H,33,39)(H,37,38)(H2,31,40,41)(H3,30,32,34,35) |
InChI Key |
KMNBCUUTUMNJGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=C(C=C3)NC(=O)N4C(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


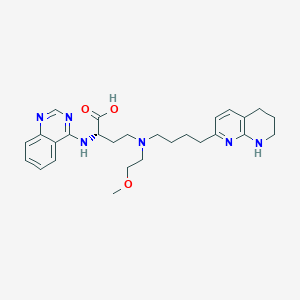

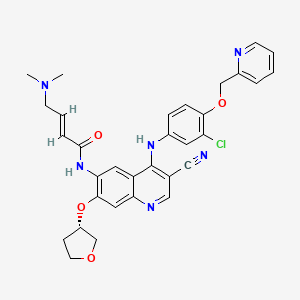
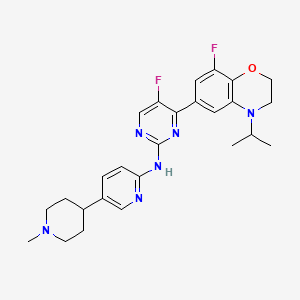
![1-[(3R)-3-[4-amino-3-[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B10830828.png)
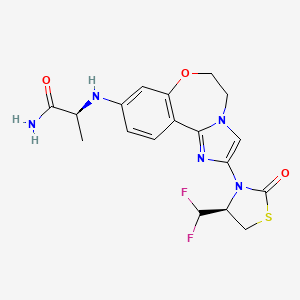
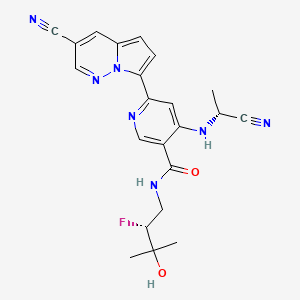
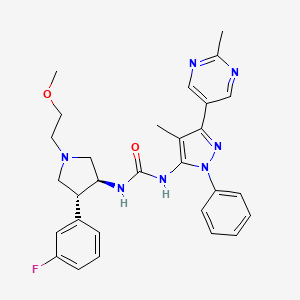
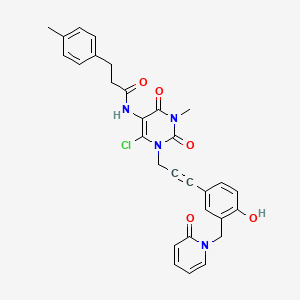

![(2S)-N-[4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]-2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-4,4-dimethylpentanamide](/img/structure/B10830870.png)
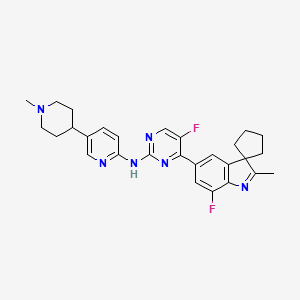
![16-[3-(dimethylamino)prop-1-ynyl]-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine](/img/structure/B10830885.png)
